6-Bromocoumarin-3-carboxylic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of UBP608 involves the bromination of 2-oxo-2H-chromene-3-carboxylic acid. The reaction typically proceeds under controlled conditions to ensure the selective bromination at the 6-position of the chromene ring. The reaction conditions often involve the use of bromine or a brominating agent in an appropriate solvent, followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of UBP608 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems could enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: UBP608 primarily undergoes substitution reactions due to the presence of the bromine atom and the carboxylic acid group. These functional groups make it reactive towards nucleophiles and electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate the substitution of the bromine atom with other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Reduction: The carbonyl group in the chromene ring can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substituted Derivatives: Products formed by replacing the bromine atom with various nucleophiles.
Esters: Formed by esterification of the carboxylic acid group.
Reduced Compounds: Resulting from the reduction of the carbonyl group
Scientific Research Applications
UBP608 has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Neurological Research: Due to its selective inhibition of NMDA receptors, UBP608 is used to study the role of these receptors in neurological disorders such as epilepsy, neurodegeneration, and schizophrenia.
Pharmacological Studies: It serves as a tool compound to investigate the pharmacological modulation of NMDA receptors and their involvement in synaptic plasticity and cognitive functions.
Drug Development: UBP608’s unique properties make it a candidate for developing new therapeutic agents targeting NMDA receptors.
Mechanism of Action
UBP608 acts as a negative allosteric modulator of NMDA receptors. It selectively inhibits the GluN1/GluN2A receptor subtype by binding to a site distinct from the glutamate or glycine binding sites, the ion channel, or the amino-terminal domain. Instead, it appears to act at the dimer interface between individual subunit ligand-binding domains . This selective inhibition modulates the receptor’s activity, thereby influencing synaptic transmission and plasticity.
Comparison with Similar Compounds
UBP608 is part of a family of coumarin derivatives that modulate NMDA receptor activity. Similar compounds include:
UBP512: Selectively inhibits GluN1/GluN2C and GluN1/GluN2D receptors.
UBP551: Selectively inhibits GluN1/GluN2D receptors.
UBP710: Potentiates responses at GluN1/GluN2A and GluN1/GluN2B receptors.
Uniqueness of UBP608: UBP608’s unique selectivity for GluN1/GluN2A receptors, combined with its distinct mechanism of action, sets it apart from other NMDA receptor modulators. This specificity makes it a valuable tool for studying the physiological and pathological roles of NMDA receptor subtypes .
Properties
IUPAC Name |
6-bromo-2-oxochromene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO4/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQHPAXNKDYMOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351245 | |
Record name | 6-bromo-2-oxo-2H-chromene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2199-87-3 | |
Record name | 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2199-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromo-2-oxo-2H-chromene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromocoumarin-3-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.